tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18632617
InChI: InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-5-7(14)6-12-9(8)16-4/h5-6,14H,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC18632617

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate
Standard InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-5-7(14)6-12-9(8)16-4/h5-6,14H,1-4H3,(H,13,15)
Standard InChI Key FLWIHBJDFXSSFJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with a methoxy group at position 2, a hydroxyl group at position 5, and a tert-butyl carbamate moiety at position 3 (Figure 1). This arrangement introduces both hydrophilic (hydroxyl) and hydrophobic (tert-butyl) regions, influencing solubility and reactivity. The IUPAC name, tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate, reflects these substituents’ positions.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₄
Molecular Weight240.26 g/mol
IUPAC Nametert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC
InChI KeyFLWIHBJDFXSSFJ-UHFFFAOYSA-N
PubChem CID163293494

The SMILES string highlights the tert-butyloxycarbonyl (BOC) group attached to the pyridine nitrogen, a common protecting group in organic synthesis. The hydroxyl and methoxy groups provide sites for further functionalization, such as etherification or phosphorylation.

Synthesis and Reaction Optimization

Synthetic Pathway

The primary synthesis route involves coupling 5-hydroxy-2-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine (Scheme 1):

5-Hydroxy-2-methoxypyridine + tert-Butyl chloroformateBase, DCMtert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate\text{5-Hydroxy-2-methoxypyridine + tert-Butyl chloroformate} \xrightarrow{\text{Base, DCM}} \text{tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Time: 4–12 hours

  • Yield: ~60–75% (optimized)

The reaction proceeds via nucleophilic attack of the pyridine’s amine on the chloroformate’s carbonyl carbon, releasing HCl, which is neutralized by the base.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Reagent stoichiometry: A 1:1.2 molar ratio of pyridine derivative to chloroformate minimizes side products.

  • Base selection: Triethylamine outperforms weaker bases in scavenging HCl, preventing protonation of the pyridine nitrogen.

  • Concentration: Dilute conditions (~0.1 M) reduce dimerization or polymerization side reactions.

Comparative studies with brominated analogs (e.g., tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate) reveal that electron-withdrawing substituents like bromine slow the reaction due to reduced nucleophilicity.

Purification and Analytical Methods

Chromatographic Purification

Crude product purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate). The hydroxyl group’s polarity necessitates careful solvent selection to prevent tailing. Analytical HPLC (C18 column, 254 nm) confirms ≥98% purity in commercial samples.

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